Ergothioneine

Catalog No.
S527373
CAS No.
497-30-3
M.F
C9H16N3O2S+
M. Wt
247.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ergothioneine

CAS Number

497-30-3

Product Name

Ergothioneine

IUPAC Name

[(1S)-1-carboxy-2-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)ethyl]-trimethylazanium;hydroxide

Molecular Formula

C9H16N3O2S+

Molecular Weight

247.32 g/mol

InChI

InChI=1S/C9H15N3O2S.H2O/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6;/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15);1H2/t7-;/m0./s1

InChI Key

SSISHJJTAXXQAX-ZETCQYMHSA-N

SMILES

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O.[OH-]

Solubility

Soluble in DMSO

Synonyms

2 Thiol L histidine betaine, 2-Thiol-L-histidine-betaine, Ergothioneine, Thioneine

Canonical SMILES

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)O.[OH-]

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)O.[OH-]

Description

The exact mass of the compound Ergothioneine is 229.0885 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds. It belongs to the ontological category of sulfur-containing amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ergothioneine as an Antioxidant

One of the most studied aspects of Ergothioneine is its potential as an antioxidant. Ergothioneine possesses a unique structure that allows it to scavenge free radicals and reactive oxygen species (ROS) within cells []. These ROS can damage cellular components and contribute to the development of various chronic diseases. Studies suggest that Ergothioneine may play a role in protecting tissues, particularly in organs with high metabolic activity like the liver and kidneys [].

Ergothioneine and Neurodegenerative Diseases

The neuroprotective properties of Ergothioneine are another area of active research. Studies have shown that Ergothioneine accumulates in high concentrations in the brain, particularly in areas vulnerable to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. Research suggests that Ergothioneine may help protect neurons from oxidative stress and protein misfolding, both of which are implicated in these diseases [].

Ergothioneine and Eye Health

The antioxidant and anti-inflammatory properties of Ergothioneine are being investigated for their potential benefits in eye health. Studies suggest that Ergothioneine may help protect against cataracts and age-related macular degeneration, both of which are caused by oxidative damage [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.3

Exact Mass

229.0885

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BDZ3DQM98W

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Antioxidants

Pictograms

Irritant

Irritant

Other CAS

497-30-3

Wikipedia

Ergothioneine

Dates

Modify: 2023-08-15
1: Gamage AM, Liao C, Cheah IK, Chen Y, Lim DRX, Ku JWK, Chee RSL, Gengenbacher M, Seebeck FP, Halliwell B, Gan YH. The proteobacterial species Burkholderia pseudomallei produces ergothioneine, which enhances virulence in mammalian infection. FASEB J. 2018 Jun 11:fj201800716. doi: 10.1096/fj.201800716. [Epub ahead of print] PubMed PMID: 29890088.
2: de Visser SP. Mechanistic Insight on the Activity and Substrate Selectivity of Nonheme Iron Dioxygenases. Chem Rec. 2018 Jun 7. doi: 10.1002/tcr.201800033. [Epub ahead of print] Review. PubMed PMID: 29878456.
3: Halliwell B, Cheah IK, Tang RMY. Ergothioneine - a diet-derived antioxidant with therapeutic potential. FEBS Lett. 2018 May 31. doi: 10.1002/1873-3468.13123. [Epub ahead of print] Review. PubMed PMID: 29851075.
4: Gökçe G, Arun MZ, Ertuna E. Ergothioneine prevents endothelial dysfunction induced by mercury chloride. Exp Ther Med. 2018 Jun;15(6):4697-4702. doi: 10.3892/etm.2018.6079. Epub 2018 Apr 18. PubMed PMID: 29805489; PubMed Central PMCID: PMC5958736.
5: Zhang D, Tang Z, Liu W. Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. Acc Chem Res. 2018 May 24. doi: 10.1021/acs.accounts.8b00135. [Epub ahead of print] PubMed PMID: 29792672.
6: Zhao H, Zhang M, Liu Q, Wang X, Zhao R, Geng Y, Wong T, Li S, Wang X. A comprehensive screening shows that ergothioneine is the most abundant antioxidant in the wild macrofungus Phylloporia ribis Ryvarden. J Environ Sci Health C Environ Carcinog Ecotoxicol Rev. 2018 Apr 3;36(2):98-111. doi: 10.1080/10590501.2018.1450201. PubMed PMID: 29667505.
7: Misson L, Burn R, Vit A, Hildesheim J, Beliaeva MA, Blankenfeldt W, Seebeck FP. Inhibition and Regulation of the Ergothioneine Biosynthetic Methyltransferase EgtD. ACS Chem Biol. 2018 May 18;13(5):1333-1342. doi: 10.1021/acschembio.8b00127. Epub 2018 Apr 16. PubMed PMID: 29658702.
8: Mishra A, Reddy IJ, Dhali A, Javvaji PK. l-Ergothioneine improves the developmental potential of in vitro sheep embryos without influencing OCTN1-mediated cross-membrane transcript expression. Zygote. 2018 Apr 2:1-13. doi: 10.1017/S0967199418000047. [Epub ahead of print] PubMed PMID: 29607799.
9: Naowarojna N, Cheng R, Chen L, Quill M, Xu M, Zhao C, Liu P. Mini-Review: Ergothioneine and Ovothiol Biosyntheses, an Unprecedented Trans-Sulfur Strategy in Natural Product Biosynthesis. Biochemistry. 2018 Apr 6. doi: 10.1021/acs.biochem.8b00239. [Epub ahead of print] PubMed PMID: 29589901.
10: Tschirka J, Kreisor M, Betz J, Gründemann D. Substrate Selectivity Check of the Ergothioneine Transporter. Drug Metab Dispos. 2018 Jun;46(6):779-785. doi: 10.1124/dmd.118.080440. Epub 2018 Mar 12. PubMed PMID: 29530864.
11: Janata J, Kamenik Z, Gazak R, Kadlcik S, Najmanova L. Biosynthesis and incorporation of an alkylproline-derivative (APD) precursor into complex natural products. Nat Prod Rep. 2018 Mar 1;35(3):257-289. doi: 10.1039/c7np00047b. Epub 2018 Mar 8. PubMed PMID: 29517100.
12: Irani S, Naowarojna N, Tang Y, Kathuria KR, Wang S, Dhembi A, Lee N, Yan W, Lyu H, Costello CE, Liu P, Zhang YJ. Snapshots of C-S Cleavage in Egt2 Reveals Substrate Specificity and Reaction Mechanism. Cell Chem Biol. 2018 May 17;25(5):519-529.e4. doi: 10.1016/j.chembiol.2018.02.002. Epub 2018 Mar 1. PubMed PMID: 29503207; PubMed Central PMCID: PMC5959753.
13: Tang RMY, Cheah IK, Yew TSK, Halliwell B. Distribution and accumulation of dietary ergothioneine and its metabolites in mouse tissues. Sci Rep. 2018 Jan 25;8(1):1601. doi: 10.1038/s41598-018-20021-z. PubMed PMID: 29371632; PubMed Central PMCID: PMC5785509.
14: Nigam SK. The SLC22 Transporter Family: A Paradigm for the Impact of Drug Transporters on Metabolic Pathways, Signaling, and Disease. Annu Rev Pharmacol Toxicol. 2018 Jan 6;58:663-687. doi: 10.1146/annurev-pharmtox-010617-052713. PubMed PMID: 29309257.
15: Kerley RN, McCarthy C, Kell DB, Kenny LC. The potential therapeutic effects of ergothioneine in pre-eclampsia. Free Radic Biol Med. 2018 Mar;117:145-157. doi: 10.1016/j.freeradbiomed.2017.12.030. Epub 2017 Dec 25. Review. PubMed PMID: 29284116.
16: Osawa R, Kamide T, Satoh Y, Kawano Y, Ohtsu I, Dairi T. Heterologous and High Production of Ergothioneine in Escherichia coli. J Agric Food Chem. 2018 Feb 7;66(5):1191-1196. doi: 10.1021/acs.jafc.7b04924. Epub 2018 Jan 15. PubMed PMID: 29276826.
17: Mollica A, Macedonio G, Stefanucci A, Carradori S, Akdemir A, Angeli A, Supuran CT. Five- and Six-Membered Nitrogen-Containing Compounds as Selective Carbonic Anhydrase Activators. Molecules. 2017 Dec 9;22(12). pii: E2178. doi: 10.3390/molecules22122178. PubMed PMID: 29232847.
18: Salinas G, Comini MA. Alternative Thiol-Based Redox Systems. Antioxid Redox Signal. 2018 Feb 20;28(6):407-409. doi: 10.1089/ars.2017.7464. Epub 2018 Jan 5. PubMed PMID: 29207877.
19: Chien RC, Lin YC, Mau JL. Apoptotic Effect of Taiwanofungus salmoneus (Agaricomycetes) Mycelia and Solid-State Fermented Products on Cancer Cells. Int J Med Mushrooms. 2017;19(9):777-495. doi: 10.1615/IntJMedMushrooms.2017024264. PubMed PMID: 29199553.
20: Song TY, Yang NC, Chen CL, Thi TLV. Protective Effects and Possible Mechanisms of Ergothioneine and Hispidin against Methylglyoxal-Induced Injuries in Rat Pheochromocytoma Cells. Oxid Med Cell Longev. 2017;2017:4824371. doi: 10.1155/2017/4824371. Epub 2017 Oct 17. PubMed PMID: 29181125; PubMed Central PMCID: PMC5664345.

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